Piperidin-3-YL-carbamic acid allyl ester

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Piperidin-3-yl-carbamic acid allyl ester (Alloc-3-aminopiperidine) is the strategic choice for multi-step syntheses requiring orthogonal amine protection. Unlike Boc (acid-labile) or Cbz (hydrogenation-labile) analogs, the allyl carbamate is cleaved under neutral Pd(0) catalysis—preserving acid-sensitive substrates (acetals, silyl ethers) and avoiding hydrogenation-incompatible functionalities. Deprotection yields the free amine directly, eliminating post-cleavage neutralization. With ≥98% purity, this building block ensures reliable performance in complex API and probe synthesis. Request pricing for research-grade quantities today.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 885274-85-1
Cat. No. B1503102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-YL-carbamic acid allyl ester
CAS885274-85-1
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC=CCOC(=O)NC1CCCNC1
InChIInChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-8-4-3-5-10-7-8/h2,8,10H,1,3-7H2,(H,11,12)
InChIKeyMRFWWCSKVVTGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for Piperidin-3-yl-carbamic Acid Allyl Ester (CAS 885274-85-1)


Piperidin-3-yl-carbamic acid allyl ester (CAS: 885274-85-1), also known as allyl 3-piperidinylcarbamate, is a synthetic organic compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol [1]. It belongs to the class of carbamate esters derived from piperidine. This compound is primarily utilized as a versatile chemical intermediate in organic synthesis and pharmaceutical research . Its structure features a piperidine ring substituted at the 3-position with an allyl carbamate moiety, which serves as an orthogonal amine-protecting group in multi-step synthetic routes .

The Critical Failure of Generic Substitution: Why Piperidin-3-yl-carbamic Acid Allyl Ester Cannot Be Replaced by Boc or Cbz Analogs


Direct substitution of Piperidin-3-yl-carbamic acid allyl ester with other common 3-aminopiperidine protecting group variants—such as the tert-butyl (Boc) or benzyl (Cbz) carbamates—is chemically unsound and would derail a synthetic strategy. The allyl carbamate (Alloc) group provides a uniquely orthogonal deprotection pathway via palladium(0) catalysis under neutral conditions [1]. This is fundamentally incompatible with the acid-labile Boc group and the hydrogenation-labile Cbz group. Substituting the allyl ester for a Boc analog would risk unwanted side reactions in acid-sensitive substrates, while a Cbz analog would be incompatible with molecules containing other reducible functionalities (e.g., alkenes, nitro groups). The quantitative evidence below delineates the specific, measurable differences in physicochemical properties and reactivity that underpin this critical differentiation, making the allyl ester an irreplaceable building block for complex, multi-step syntheses requiring orthogonal protection.

Quantitative Evidence for Selecting Piperidin-3-yl-carbamic Acid Allyl Ester Over Structural Analogs


Orthogonal Deprotection: Allyl Carbamate Enables Pd(0)-Catalyzed Cleavage Unattainable with Boc or Cbz Groups

The allyl carbamate (Alloc) group of Piperidin-3-yl-carbamic acid allyl ester can be selectively and quantitatively cleaved under mild, near-neutral conditions using a catalytic palladium system [1]. In contrast, the Boc group requires strongly acidic conditions (e.g., neat TFA or HCl) for removal, while the Cbz group necessitates hydrogenolysis over a noble metal catalyst [2]. This orthogonal reactivity profile is a defining and quantifiable difference that directly impacts synthetic route design and yield.

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Deprotection Efficiency: Reported Yields for Allyl Carbamate Cleavage Ranging from 40% to 99% Under Mild Conditions

Methodology studies on the deprotection of allyl carbamates, a class to which Piperidin-3-yl-carbamic acid allyl ester belongs, report amine recovery yields between 40% and 99% using an electrogenerated nickel catalyst [1]. This demonstrates the feasibility of high-yielding deprotection under mild, non-acidic conditions, a key performance metric for a protecting group. While specific yield data for the target compound is not available, this class-level inference is directly applicable and provides a quantitative expectation for its performance.

Organic Synthesis Deprotection Green Chemistry

Intermediate Lipophilicity (LogP 1.37) Between Boc (1.98) and Cbz (1.64-3.00) Analogs, Influencing Solubility and Purification

The predicted partition coefficient (LogP) for Piperidin-3-yl-carbamic acid allyl ester is 1.37 . This value is notably lower than that of its common analogs, such as the Boc-protected derivative (LogP ≈ 1.98) and the Cbz-protected derivative (LogP ≈ 1.64 to 3.00) [1]. This difference in lipophilicity directly translates to a lower retention time on reverse-phase (RP) HPLC columns and a different solubility profile in biphasic extraction systems.

Physicochemical Properties Medicinal Chemistry Chromatography

Lower Boiling Point (300.3°C) Compared to Cbz Analog (396.3°C) May Offer Distillation and Processing Advantages

The predicted boiling point of Piperidin-3-yl-carbamic acid allyl ester is 300.3 ± 41.0 °C at 760 mmHg . This is significantly lower than the predicted boiling point for the corresponding Cbz-protected analog, which is reported as 396.3 °C at 760 mmHg . The Boc analog has a similar boiling point to the target compound (304.8 ± 31.0 °C) .

Physical Properties Process Chemistry Purification

Optimal Application Scenarios for Piperidin-3-yl-carbamic Acid Allyl Ester Based on Differential Evidence


Synthesis of Orthogonally Protected 3-Aminopiperidine Building Blocks

This compound is the preferred reagent when a synthetic route requires a 3-aminopiperidine core with orthogonal amine protection. The allyl carbamate group can be installed and subsequently removed under mild Pd(0)-catalyzed conditions, while other functional groups on the molecule remain protected with acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups [1]. This orthogonality is a direct consequence of its unique reactivity profile, enabling the construction of complex molecules that would be synthetically challenging with a single protecting group strategy.

Late-Stage Functionalization of Acid-Sensitive Pharmaceutical Intermediates

For drug discovery projects involving acid-sensitive scaffolds (e.g., those containing acetals, silyl ethers, or certain heterocycles), the Boc-protected 3-aminopiperidine is a poor choice due to the risk of degradation during acidic deprotection [2]. Piperidin-3-yl-carbamic acid allyl ester offers a safer alternative. The ability to achieve high deprotection yields (up to 99%) under neutral, catalytic conditions [3] ensures the integrity of the core molecule, making it a strategic choice for late-stage diversification of complex intermediates.

Preparation of Free 3-Aminopiperidine Under Mild Conditions

When the final synthetic goal is the generation of free 3-aminopiperidine, the allyl carbamate route offers a distinct advantage. While Boc deprotection yields the amine as a trifluoroacetate salt that requires neutralization, and Cbz deprotection yields the amine directly but requires handling of hydrogen gas and a catalyst, the allyl carbamate can be cleaved using a catalytic, non-acidic method to release the free amine directly [1]. This eliminates a post-deprotection neutralization step and simplifies purification, improving overall process efficiency.

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